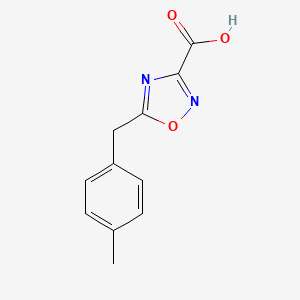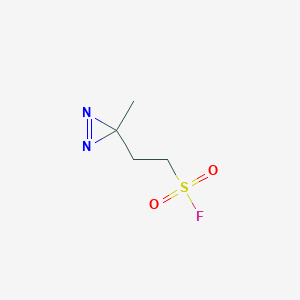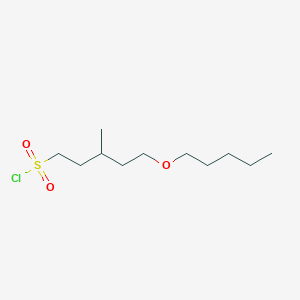
3-(2,5-Dimethoxyphenyl)-2-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-Dimethoxyphenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups at positions 2 and 5, and a 2-oxopropanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethoxyphenyl)-2-oxopropanoic acid typically involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable reagent to introduce the oxopropanoic acid group. One common method involves the use of a Claisen condensation reaction, where 2,5-dimethoxybenzaldehyde is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then acidified to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,5-Dimethoxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-(2,5-Dimethoxyphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the study of biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2,5-Dimethoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The presence of methoxy groups and the oxopropanoic acid moiety contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethoxycinnamic acid: Similar structure but with a propenoic acid moiety instead of an oxopropanoic acid group.
3-(2,5-Dimethoxyphenyl)propanoic acid: Lacks the oxo group, resulting in different chemical properties.
Eigenschaften
Molekularformel |
C11H12O5 |
|---|---|
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
3-(2,5-dimethoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C11H12O5/c1-15-8-3-4-10(16-2)7(5-8)6-9(12)11(13)14/h3-5H,6H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
OMTISHROLSLYTF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)CC(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide dihydrochloride](/img/structure/B13535987.png)
![3-Azabicyclo[3.3.1]non-6-ene,trifluoroaceticacid](/img/structure/B13535993.png)
![Ethyl 8-amino-3,4-dihydro-2h-benzo[b][1,4]dioxepine-7-carboxylate](/img/structure/B13535995.png)

![2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}aceticacidhydrobromide](/img/structure/B13536001.png)





